N-(4-METHOXYPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA
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Overview
Description
N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA typically involves the reaction of 4-methoxyaniline with 2-(4-pyridyl)ethyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the synthesis of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Known for its use in biochemical research and as a reagent in organic synthesis.
N,N’-Diphenylthiourea: Used in the rubber industry and as a corrosion inhibitor.
N-(4-Methoxyphenyl)thiourea: Similar structure but lacks the pyridyl group, affecting its reactivity and applications.
Uniqueness
N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA is unique due to the presence of both methoxyphenyl and pyridyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-pyridin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-19-14-4-2-13(3-5-14)18-15(20)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUPCITTAIYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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